4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine

Overview

Description

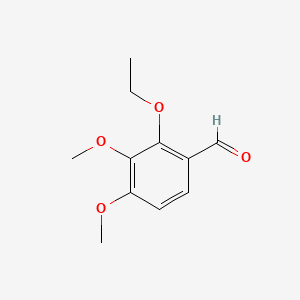

4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine, also known as 4,4’-BDE-2,2’-bipyridine, is an organophosphorus chemical compound with the CAS number 176220-38-5 . It has a molecular weight of 456.41 g/mol . This compound can be used for a variety of purposes, including as a flame retarder, a corrosion inhibitor, and a stabilizer for plastics and resins .

Physical And Chemical Properties Analysis

4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is soluble in dichloromethane, acetone, and methanol . It is effective at very low levels and it is non-toxic and non-mutagenic .Scientific Research Applications

Synthesis of Two-Dimensional Conjugated Polymers

This compound plays a crucial role in the synthesis of vinylene-linked two-dimensional conjugated polymers via the Horner–Wadsworth–Emmons reaction . It is used as a monomer in the reaction, and density functional theory (DFT) simulations have shown the importance of the initial reversible C-C single bond formation for the synthesis of crystalline 2D CPs .

Optoelectronic Properties

The optoelectronic properties of the obtained 2D-PPQV1(E g=2.2 eV) and 2D-PPQV2 (E g=2.2 eV) are compared with those of cyano-vinylene-linked 2D-CN-PPQV1 (E g=2.4 eV) produced by the Knoevenagel reaction and imine-linked 2D COFanalog (2D-C=N-PPQV1,E g=2.3 eV), unambiguously proving the superior conjugation of the vinylene-linked 2D CPs using the HWE reaction .

Corrosion Inhibitors

Phosphonates and phosphonic acids, including “4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine”, have been used as corrosion inhibitors . They form an adsorptive protective layer on the metallic surface, which can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .

Synthesis Pathways

The compound is used in various synthetic pathways to prepare corrosion inhibitors . These synthetic reactions often require the use of a catalyst or microwaves or ultrasounds to improve their yields and minimize the reaction time .

Modification of Bacterial DNA

The compound has shown promising results in modifying the spatial structure of the LPS contained in model strains of E. coli . This could potentially have applications in the field of microbiology and genetic engineering .

Organic Field-Effect Transistors (OFETs)

The compound, as part of the synthesis of two-dimensional conjugated polymers, can be used in the development of organic field-effect transistors . These are key components in organic electronics .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of vinylene-linked two-dimensional conjugated polymers .

Mode of Action

It is used as a reactant in the Horner–Wadsworth–Emmons (HWE) reaction, which is a type of Wittig reaction used to prepare alkenes . The HWE reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form an alkene .

Result of Action

The result of the action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is the formation of vinylene-linked two-dimensional conjugated polymers . These polymers have desirable properties for organic optoelectronics, such as an ideal band structure for superior charge carrier mobility, tailorable highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO–LUMO) band gaps, and defect tolerance .

Action Environment

The action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is influenced by the conditions of the chemical reaction in which it is used . Factors such as temperature, solvent, and the presence of other reactants can affect the outcome of the reaction .

properties

IUPAC Name |

4-(diethoxyphosphorylmethyl)-2-[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6P2/c1-5-25-29(23,26-6-2)15-17-9-11-21-19(13-17)20-14-18(10-12-22-20)16-30(24,27-7-3)28-8-4/h9-14H,5-8,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVYMXCRDHDTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=NC=C1)C2=NC=CC(=C2)CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677295 | |

| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176220-38-5 | |

| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.